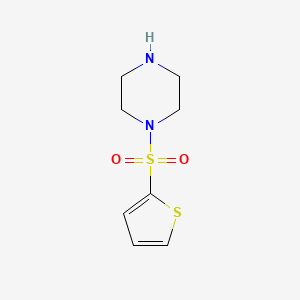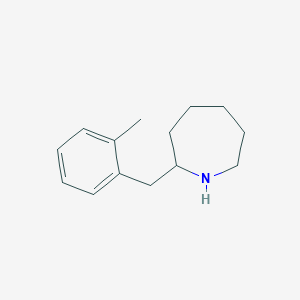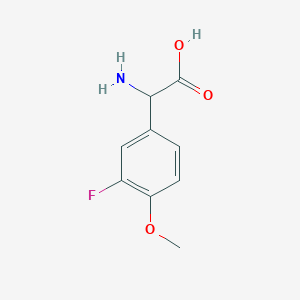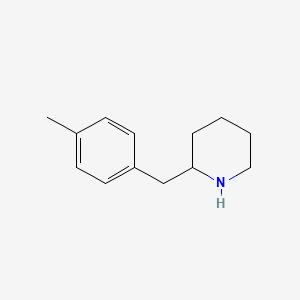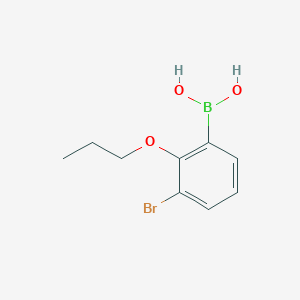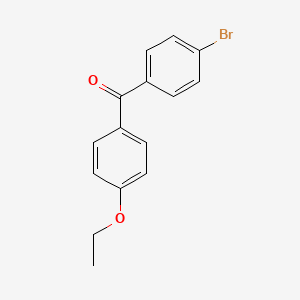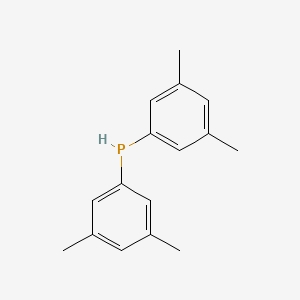
Bis(3,5-dimethylphenyl)phosphine
Overview
Description
Bis(3,5-dimethylphenyl)phosphine: is an organophosphorus compound with the molecular formula C16H19P. It is a colorless liquid that is sensitive to air and has a molecular weight of 242.30 g/mol . This compound is commonly used as a ligand in various catalytic reactions due to its ability to donate electrons and form stable complexes with transition metals .
Mechanism of Action
Target of Action
Bis(3,5-dimethylphenyl)phosphine primarily targets catalytic reactions . It is used as a reactant in the preparation of various complexes that act as catalysts .
Mode of Action
The compound interacts with its targets by participating in catalytic reactions . It is used in the preparation of Iron (II) chiral diimine diphosphine complexes and the complex of iridium with biphenol phosphite-phosphine bidentate ligand .
Biochemical Pathways
The affected pathways involve the asymmetric transfer hydrogenation of ketones and the hydrogenation of N-arylimines . The compound’s action on these pathways leads to the formation of chiral phosphines with excellent stereoselectivity .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the formation of chiral phosphines with excellent stereoselectivity . These phosphines are important in various chemical reactions, including those used in the synthesis of pharmaceuticals.
Biochemical Analysis
Biochemical Properties
Bis(3,5-dimethylphenyl)phosphine plays a significant role in biochemical reactions, especially as a ligand in metal-catalyzed processes. It interacts with enzymes and proteins, forming complexes that facilitate various biochemical transformations. For instance, it can form iron(II) chiral diimine diphosphine complexes, which act as catalysts for the asymmetric transfer hydrogenation of ketones . Additionally, it interacts with iridium complexes to serve as an asymmetric catalyst for the hydrogenation of N-arylimines . These interactions are crucial for enhancing the efficiency and selectivity of biochemical reactions.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating enzyme activities and altering metabolic pathways. The compound’s interaction with metal complexes can lead to changes in cellular redox states, impacting cell signaling and gene expression . These effects are essential for understanding the compound’s potential therapeutic applications and toxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a ligand, forming stable complexes with metal ions, which can either inhibit or activate enzymes involved in various biochemical pathways . The compound’s ability to form chiral complexes is particularly important for asymmetric synthesis, where it can induce stereoselectivity in reactions. These molecular interactions are fundamental to its role in catalysis and biochemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that the compound can maintain its catalytic activity over extended periods, although some degradation may occur, affecting its efficiency in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance enzymatic activities and promote beneficial biochemical reactions. At high doses, it may exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways . These dosage-dependent effects are critical for determining the compound’s safety and therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It can participate in redox reactions, influencing the cellular redox state and impacting various metabolic processes
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects . The compound’s distribution is crucial for its function in catalysis and biochemical reactions.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications . This localization is important for its role in biochemical processes and its interactions with other biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(3,5-dimethylphenyl)phosphine can be synthesized through the reaction of 3,5-dimethylphenylmagnesium bromide with chlorophosphine. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Preparation of 3,5-dimethylphenylmagnesium bromide by reacting 3,5-dimethylbromobenzene with magnesium in dry ether.
- Addition of chlorophosphine to the Grignard reagent under controlled temperature conditions.
- Purification of the product by distillation under reduced pressure .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The final product is often purified using advanced techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Bis(3,5-dimethylphenyl)phosphine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It forms coordination complexes with transition metals, which are used in catalytic processes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkylating agents are used.
Coordination: Transition metals like palladium, platinum, and iridium are commonly used.
Major Products:
Oxidation: this compound oxide.
Substitution: Various substituted phosphines depending on the reagents used.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Chemistry: Bis(3,5-dimethylphenyl)phosphine is widely used as a ligand in organometallic chemistry. It forms stable complexes with transition metals, which are used as catalysts in reactions such as hydrogenation, cross-coupling, and hydroformylation .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its complexes with metals are investigated for potential therapeutic applications, including anticancer and antimicrobial activities .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are exploited in large-scale synthesis processes .
Comparison with Similar Compounds
- Bis(2-methoxyphenyl)phosphine
- Chlorodi(o-tolyl)phosphine
- Bis(2,4,6-trimethylphenyl)phosphorus chloride
- Diphenylphosphine
Comparison: Bis(3,5-dimethylphenyl)phosphine is unique due to its specific electronic and steric properties, which make it an effective ligand in catalytic reactions. Compared to similar compounds, it offers better stability and selectivity in forming metal complexes. Its ability to donate electrons and form strong bonds with transition metals distinguishes it from other phosphines .
Properties
IUPAC Name |
bis(3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19P/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFIUEZTNRNFGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)PC2=CC(=CC(=C2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400477 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71360-06-0 | |
| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Bis(3,5-dimethylphenyl)phosphine in the context of asymmetric catalysis?
A: this compound, often found as a substituent in larger molecules, plays a crucial role in synthesizing chiral diphosphine ligands, such as (R)- and (S)-2,2′-Bis(bis(3,5‐dimethylphenyl)phosphanyl)‐1,1′‐binaphthalene (Xyl-BINAP). [] These ligands are vital for enantioselective transition metal catalysis, enabling the production of single enantiomers of chiral molecules.
Q2: How does Xyl-BINAP, containing this compound moieties, contribute to enantioselective catalysis?
A: Xyl-BINAP, with its bulky 3,5-dimethylphenyl groups attached to the phosphorus atoms, creates a chiral environment around the metal center when coordinated. This steric hindrance from the this compound moieties enforces a specific orientation of reactants during catalysis, favoring the formation of one enantiomer over the other. This selectivity is essential for synthesizing chiral pharmaceuticals and other bioactive compounds where only one enantiomer exhibits the desired biological activity. []
Q3: How is the purity of Xyl-BINAP assessed, considering its importance in enantioselective synthesis?
A: The purity of Xyl-BINAP is crucial for achieving high enantiomeric excesses in catalytic reactions. Various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and melting point determination, are employed to assess the compound's purity. Additionally, high-performance liquid chromatography (HPLC) using a chiral stationary phase allows for determining the enantiomeric purity of Xyl-BINAP, ensuring its effectiveness in asymmetric catalysis. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


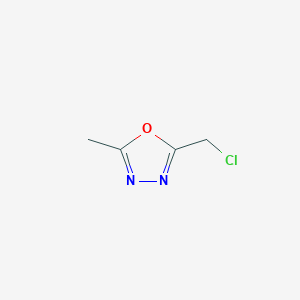
![[3-(2-Amino-1-methylethoxy)phenyl]dimethylamine](/img/structure/B1275689.png)
![2-acetamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylic acid](/img/structure/B1275690.png)
![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)


![4-allyl-5-[(3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275706.png)
